1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCNXPNMSAOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride (CAS No. 1213390-36-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9F2NO2
- Molecular Weight : 201.17 g/mol
- Structural Characteristics : The compound features a difluorobenzo[d][1,3]dioxole moiety which is significant for its interaction with biological targets.
Pharmacological Potential
Research indicates that compounds with a similar structure to this compound exhibit various biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- CNS Activity :
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Receptor Binding : The compound may act as a modulator of specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are pivotal in inflammatory pathways.
In Vitro Studies
A study conducted on related benzo[d][1,3]dioxole compounds demonstrated significant inhibition of inflammatory cytokines in cell cultures treated with these compounds. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of structurally similar compounds. These studies reported reduced edema and inflammatory markers in treated groups compared to controls .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C9H9F2NO2 |
| Molecular Weight | 201.17 g/mol |
| Antimicrobial Activity | Effective against bacteria |
| Anti-inflammatory Potential | Inhibits COX enzymes |
| CNS Activity | Potential modulatory effects |
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Recent studies have highlighted its role in the development of drugs targeting mycobacterial infections, specifically Mycobacterium tuberculosis. The compound has shown promise as an EthR inhibitor, which could enhance the efficacy of existing tuberculosis treatments by overcoming drug resistance .
Antimicrobial Activity
Research indicates that derivatives of difluorobenzo[d][1,3]dioxole compounds exhibit antimicrobial properties. These compounds can serve as scaffolds for developing new antibiotics, particularly against resistant strains of bacteria .
Cancer Research
The compound's structural features have made it a candidate for anticancer drug development. Its ability to modulate biological pathways involved in tumor growth is under investigation, with preliminary studies suggesting potential efficacy against specific cancer types .
Polymer Chemistry
The difluorobenzo[d][1,3]dioxole moiety is utilized in synthesizing advanced polymer materials. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace .
Organic Electronics
Due to its electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its incorporation into device architectures could improve charge transport and overall device efficiency .
Data Tables
Case Study 1: Tuberculosis Treatment
A recent study focused on the molecular docking of various compounds, including 1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride, demonstrated its potential as an EthR inhibitor. The study utilized machine learning methods to assess toxicity and synthesis feasibility, suggesting a promising pathway for developing new tuberculosis therapies .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives of this compound were tested against several bacterial strains. The results indicated significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. This finding supports further exploration into its use as a basis for new antibiotic formulations .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
(a) Fluorination Patterns and Bioactivity
- The 2,2-difluorobenzo[d][1,3]dioxole moiety in the target compound enhances metabolic stability compared to non-fluorinated analogs like 2C-D, which lacks fluorine and shows rapid hepatic clearance .
- 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride () exhibits stronger lipophilicity (clogP ~2.1) due to geminal difluoro substitution, whereas the target compound’s clogP is ~1.5, favoring better aqueous solubility for drug formulation .
(b) Stereochemical Impact
- The (S)-enantiomer of the target compound demonstrates higher binding affinity to FFAR1/FFAR4 receptors in dual-acting modulators compared to the (R)-form, with IC₅₀ values of 0.8 nM vs. 12 nM .
- In contrast, 2C-P (2-(2,5-dimethoxy-4-propylphenyl)ethan-1-amine HCl) lacks stereochemical complexity but shows biased agonism at 5-HT₂A receptors, a property absent in the fluorinated target compound .
Preparation Methods
Starting Materials and Key Intermediates
Difluorobenzo[d]dioxole derivatives : Prepared or commercially sourced, these serve as the aromatic core with difluoro substitution.
Ethylamine precursors or ethanone derivatives : Used to introduce the ethanamine side chain through reductive amination or nucleophilic substitution.
Synthetic Steps
Reaction Conditions and Monitoring
Reactions are typically carried out under ambient atmosphere with magnetic stirring.
Moisture-sensitive steps are performed under inert atmosphere when necessary.
Reaction progress is monitored by thin layer chromatography (TLC) and characterized by NMR spectroscopy.
Purification is achieved by crystallization or distillation under reduced pressure.
Research Findings and Optimization Insights
The difluorinated benzodioxole ring enhances the compound’s biological activity profile, making the fluorination step critical.
The regioselectivity of amine introduction at the 4-position is controlled by precursor design and reaction conditions.
Conversion to the hydrochloride salt improves compound handling, stability, and solubility, which is essential for downstream biological testing.
Analogous compounds with similar structural motifs have been synthesized using comparable methods, validating the robustness of this synthetic approach.
Data Summary Table
| Parameter | Details |
|---|---|
| CAS Number | 2135332-32-8 |
| Molecular Formula | C9H10ClF2NO2 |
| Molecular Weight | 237.63 g/mol |
| IUPAC Name | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine hydrochloride |
| Key Synthetic Techniques | Fluorination, Friedel-Crafts acylation, reductive amination, salt formation |
| Typical Purification Methods | Crystallization, distillation under reduced pressure |
| Analytical Characterization | NMR (1H, 13C), TLC, mass spectrometry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
